molecular formula C8H8BrClO B1525848 1-Bromo-3-(chloromethyl)-2-methoxybenzene CAS No. 1247514-62-0

1-Bromo-3-(chloromethyl)-2-methoxybenzene

Cat. No. B1525848
CAS RN: 1247514-62-0
M. Wt: 235.5 g/mol
InChI Key: ACTKSXMDDRXZTE-UHFFFAOYSA-N
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Description

“1-Bromo-3-(chloromethyl)-2-methoxybenzene” is an organohalogen compound. It is a colorless liquid and is used as an alkylating agent . It is produced by free-radical addition of hydrogen bromide to allyl chloride .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, 1-bromo-3-chloropropane can be synthesized by enabling 3-chloro-1-propene, hydrogen bromide, and benzoyl peroxide to react .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(chloromethyl)-2-methoxybenzene” can be represented by the formula C7H6BrCl . The InChI code for this compound is InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 .

Scientific Research Applications

Organic Synthesis Applications

  • Sterically Hindered Bromobenzenes : A study describes the preparation of a sterically hindered bromobenzene, 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, which was converted into phosphonous dichloride. This dichloride was utilized to stabilize low-coordinate phosphorus compounds and gave a cyclization product with the elimination of chloromethane at room temperature (Yoshifuji, Kamijo, & Toyota, 1993).

Materials Science Applications

  • Polymer Synthesis : A comparison of 1,4-bis(bromomethyl)- and 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene as monomers for polymer synthesis highlighted the bis(bromomethyl) monomer's superior yield, molecular weights, and polydispersity for producing poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] (Sanford et al., 1999).

properties

IUPAC Name

1-bromo-3-(chloromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTKSXMDDRXZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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